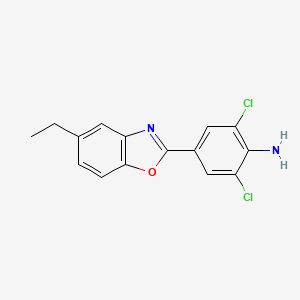
Tin(4+) acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin(4+) acrylate is a chemical compound that belongs to the family of acrylates, which are esters, salts, and conjugate bases of acrylic acid. Acrylates are known for their versatility and are widely used in various industrial applications due to their unique properties, such as transparency, flexibility, and toughness . This compound, specifically, is a compound where tin is in the +4 oxidation state, combined with the acrylate ion.
Preparation Methods
The preparation of Tin(4+) acrylate typically involves the reaction of tin(IV) chloride with acrylic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. Industrial production methods may vary, but they generally involve the following steps:
Reaction with Acrylic Acid: Tin(IV) chloride is reacted with acrylic acid in the presence of a catalyst, such as sulfuric acid, to form this compound.
Purification: The resulting product is purified through distillation or recrystallization to remove any impurities.
Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm its structure.
Chemical Reactions Analysis
Tin(4+) acrylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tin dioxide (SnO2) under certain conditions.
Reduction: It can be reduced to lower oxidation states of tin, such as tin(II) compounds.
Substitution: The acrylate group can undergo substitution reactions with other nucleophiles.
Polymerization: The vinyl group in the acrylate can undergo polymerization to form polyacrylates
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tin(4+) acrylate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other tin-containing compounds and as a catalyst in various organic reactions.
Biology: this compound is studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent film-forming properties
Mechanism of Action
The mechanism by which Tin(4+) acrylate exerts its effects involves its ability to interact with various molecular targets. In antimicrobial applications, the tin ion can disrupt microbial cell membranes, leading to cell death. In polymerization reactions, the acrylate group undergoes radical polymerization, forming long polymer chains. The specific pathways involved depend on the application and the conditions under which the compound is used .
Comparison with Similar Compounds
Tin(4+) acrylate can be compared with other similar compounds, such as:
Titanium(4+) acrylate: Similar in structure but with titanium instead of tin. It is used in similar applications but may have different reactivity and properties.
Methacrylates: These are derivatives of methacrylic acid and are used in similar applications but have different polymerization characteristics.
Cyanoacrylates: Known for their use in adhesives like super glue, they have different functional groups but share some similar properties with acrylates
This compound is unique due to the presence of the tin ion, which imparts specific properties and reactivity that are not found in other acrylates. This makes it valuable for certain specialized applications.
Properties
CAS No. |
74512-59-7 |
|---|---|
Molecular Formula |
C12H12O8Sn |
Molecular Weight |
402.93 g/mol |
IUPAC Name |
prop-2-enoate;tin(4+) |
InChI |
InChI=1S/4C3H4O2.Sn/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5);/q;;;;+4/p-4 |
InChI Key |
XDJFUWIQZPRDDG-UHFFFAOYSA-J |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Sn+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


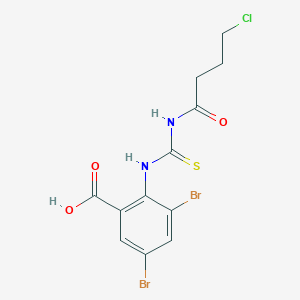
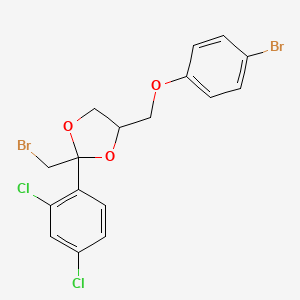
![2-[(2-Aminoacetyl)amino]benzoic acid](/img/structure/B13796654.png)
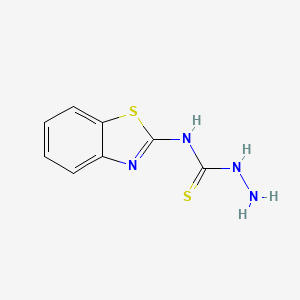

![(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13796679.png)

![3,6-Diazabicyclo[3.1.0]hexane,6-phenyl-](/img/structure/B13796688.png)

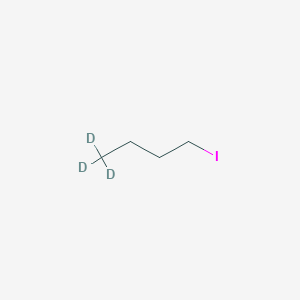
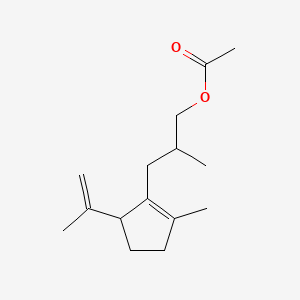
![4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B13796727.png)
![[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene](/img/structure/B13796732.png)
